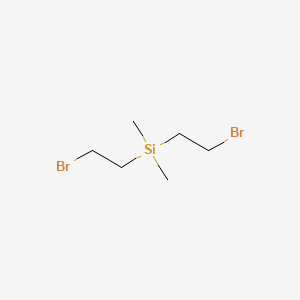

Bis(2-bromoethyl)dimethylsilane

Descripción general

Descripción

Bis(2-bromoethyl)dimethylsilane: is an organosilicon compound with the molecular formula C6H14Br2Si. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of two bromoethyl groups attached to a dimethylsilane core, making it a versatile reagent in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bis(2-bromoethyl)dimethylsilane can be synthesized through the reaction of dimethylchlorosilane with 2-bromoethanol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired purity level .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: Bis(2-bromoethyl)dimethylsilane undergoes nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form bis(2-ethyl)dimethylsilane using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of this compound can lead to the formation of silanols or siloxanes depending on the oxidizing agent used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Major Products:

Substitution: Formation of bis(2-azidoethyl)dimethylsilane or bis(2-thiocyanatoethyl)dimethylsilane.

Reduction: Formation of bis(2-ethyl)dimethylsilane.

Oxidation: Formation of silanols or siloxanes.

Aplicaciones Científicas De Investigación

Organic Synthesis

BBDMS is extensively utilized as a precursor for synthesizing various organic compounds. The bromoethyl groups can be easily displaced through nucleophilic substitution reactions, allowing for the introduction of diverse functional groups into organic molecules.

- Cross-Coupling Reactions : BBDMS can participate in cross-coupling reactions, which are fundamental for constructing complex biaryl compounds used in organic electronics. For instance, a study published in the Journal of the American Chemical Society demonstrated its utility in synthesizing new biaryl compounds with potential applications in this field .

- Synthesis of Glycosyl Fluorides : Another application involves using BBDMS to synthesize glycosyl fluorides, important intermediates in carbohydrate chemistry, as highlighted in research published in Tetrahedron Letters .

- Radical Cyclization : Under specific conditions, BBDMS can generate bromoethyl radicals, which have been explored for synthesizing novel organic materials through radical cyclization reactions .

Materials Science

In materials science, BBDMS is employed to modify surfaces and create specialty polymers with enhanced properties such as increased thermal stability and resistance to degradation.

- Silane Coupling Agents : BBDMS acts as a silane coupling agent that improves adhesion between inorganic substrates and organic polymers, thereby enhancing material performance .

- Production of Specialty Polymers : The compound is also involved in producing specialty polymers that exhibit unique physical properties suitable for various industrial applications .

Biological Applications

BBDMS has been investigated for its interactions with biological molecules, particularly due to its ability to form covalent bonds with nucleophiles.

- Alkylation Studies : Research indicates that BBDMS can be used to study mechanisms of alkylation in biological systems. Such interactions may lead to significant biological effects, including cytotoxicity .

Types of Reactions

BBDMS undergoes various chemical transformations:

- Nucleophilic Substitution Reactions : The bromine atoms serve as leaving groups, allowing for the substitution with nucleophiles such as amines or thiols.

- Reduction Reactions : It can be reduced using agents like lithium aluminum hydride to form bis(2-ethyl)dimethylsilane.

- Oxidation Reactions : Oxidation can lead to the formation of silanols or siloxanes depending on the oxidizing agent used .

Study on Biaryl Compounds

A significant study highlighted the use of BBDMS in synthesizing biaryl compounds through cross-coupling methods. This research demonstrated how BBDMS could facilitate the construction of complex molecular architectures essential for developing organic electronic materials .

Investigation of Alkylation Mechanisms

Another notable research effort focused on using BBDMS to explore alkylation mechanisms within biological systems. The findings suggested that BBDMS could induce cytotoxic effects through its reactivity with biomolecules, providing insights into potential therapeutic applications .

Mecanismo De Acción

The mechanism of action of bis(2-bromoethyl)dimethylsilane involves its ability to undergo nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing the compound to form covalent bonds with nucleophiles. This property is exploited in various applications where the compound is used to modify surfaces or create new chemical entities .

Comparación Con Compuestos Similares

Bis(2-chloroethyl)dimethylsilane: Similar in structure but with chlorine atoms instead of bromine.

Bis(2-iodoethyl)dimethylsilane: Contains iodine atoms, making it more reactive than bis(2-bromoethyl)dimethylsilane due to the better leaving group ability of iodine.

Bis(2-fluoroethyl)dimethylsilane: Contains fluorine atoms, making it less reactive due to the strong carbon-fluorine bond.

Uniqueness: this compound is unique due to its balanced reactivity and stability. The presence of bromine atoms provides a good leaving group ability, making it suitable for various nucleophilic substitution reactions. Its stability under standard conditions also makes it a reliable reagent in synthetic chemistry .

Actividad Biológica

Introduction

Bis(2-bromoethyl)dimethylsilane (CHBrSi) is a silane compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing from various research studies and findings.

This compound can be synthesized through several methods, typically involving the reaction of dimethylsilane with bromoethyl derivatives. The resulting compound features two bromoethyl groups attached to a dimethylsilane backbone, which influences its reactivity and biological interactions.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various human cancer cell lines, including RKO (colorectal), A-549 (lung), MCF-7 (breast), PC-3 (prostate), and HeLa (cervical). The results demonstrated that the compound inhibited cell viability effectively, with IC values ranging from 49.79 µM to 113.70 µM across different cell lines. The most potent derivative showed up to 70.23% inhibition in the RKO cell line at a concentration of 100 µM .

Table 1: IC Values of this compound in Cancer Cell Lines

| Cell Line | IC Value (µM) |

|---|---|

| RKO | 60.70 |

| PC-3 | 49.79 |

| HeLa | 78.72 |

2. Cytotoxicity and Selectivity

The cytotoxic effects of this compound were also assessed against non-cancerous cells, such as RAW 264.7 macrophages. The compound displayed selective toxicity towards cancer cells while exhibiting lower toxicity in normal cells, suggesting a potential therapeutic index favorable for anticancer drug development .

3. Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Preliminary studies indicated its effectiveness against Leishmania mexicana promastigotes, with IC values below 1 µM for several derivatives, comparable to standard treatments like amphotericin B .

The mechanisms underlying the biological activity of this compound are still being elucidated. It is hypothesized that the bromoethyl groups facilitate interactions with cellular targets, potentially disrupting critical processes such as DNA replication or protein synthesis in cancer cells .

Case Study 1: Anticancer Efficacy in RKO Cells

A focused study on RKO cells demonstrated that treatment with this compound led to significant morphological changes indicative of apoptosis. Microscopic analysis revealed cell shrinkage and membrane blebbing after exposure to the compound at its IC .

Case Study 2: Leishmanicidal Activity

In vitro studies on Leishmania mexicana showed that this compound derivatives exhibited potent leishmanicidal activity, with effective concentrations significantly lower than those required for cytotoxicity against mammalian cells . This selectivity highlights its potential for treating leishmaniasis.

Safety and Toxicology

While this compound shows promising biological activities, safety assessments are crucial for its potential therapeutic use. Toxicity studies indicate that while it is cytotoxic to cancer cells, further research is needed to evaluate long-term effects and safe dosage ranges in vivo .

Propiedades

IUPAC Name |

bis(2-bromoethyl)-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Br2Si/c1-9(2,5-3-7)6-4-8/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRQEQWTQBKCSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCBr)CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Br2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70479087 | |

| Record name | Bis(2-bromoethyl)(dimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51664-50-7 | |

| Record name | Bis(2-bromoethyl)(dimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.